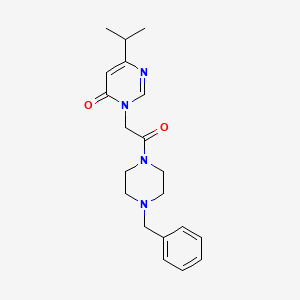

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives.

Vorbereitungsmethoden

The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: The compound can be used in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection . The molecular targets include proteins such as ATF4 and NF-kB, which play crucial roles in these pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrimidine derivatives such as thieno[3,2-d]pyrimidine and triazole-pyrimidine hybrids. These compounds also exhibit significant biological activities, but 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is unique due to its specific combination of neuroprotective and anti-inflammatory properties . The structural differences, such as the presence of the benzylpiperazine moiety, contribute to its distinct pharmacological profile.

Biologische Aktivität

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the pharmacological domain. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with isopropyl and piperazine moieties. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, which may contribute to its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of the benzylpiperazine class have demonstrated significant antitumor properties. The compound's structural components allow it to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds similar to this compound exhibit IC50 values in the nanomolar range against certain cancer cell lines .

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Its ability to act as a serotonin receptor antagonist could make it a candidate for treating mood disorders or anxiety-related conditions. In vitro studies have demonstrated that it can effectively inhibit serotonin reuptake, suggesting potential antidepressant properties .

Case Studies

- Antitumor Efficacy : A recent study evaluated the antitumor effects of various benzylpiperazine derivatives, including our compound of interest. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with significant induction of apoptosis observed at higher concentrations .

- Neuropharmacological Assessment : In a behavioral study involving animal models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests. This suggests its potential utility as an anxiolytic agent .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | IC50 < 100 nM | |

| Serotonin Reuptake Inhibition | Moderate Effect | |

| Anxiety Reduction | Significant |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 394.48 g/mol |

| Chemical Formula | C24H26N4O2 |

| LogP | 3.45 |

Eigenschaften

IUPAC Name |

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-propan-2-ylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-16(2)18-12-19(25)24(15-21-18)14-20(26)23-10-8-22(9-11-23)13-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXCOLHJJZMEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.